(1-But-3-enylcyclopropyl)methanamine
Description
Properties
IUPAC Name |
(1-but-3-enylcyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-4-8(7-9)5-6-8/h2H,1,3-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAAMRIGKKGMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-But-3-enylcyclopropyl)methanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of but-3-en-1-ol with a cyclopropylating agent, such as diiodomethane and zinc-copper couple, to form the cyclopropyl intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-But-3-enylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the but-3-enyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing cyclopropyl groups can exhibit significant anticancer activity. For instance, derivatives of (1-But-3-enylcyclopropyl)methanamine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain structural modifications enhance the compound's efficacy against specific cancer types, including breast and prostate cancers. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for therapeutic effectiveness.
1.2 Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to applications in treating mood disorders and anxiety-related conditions.
Agricultural Applications
2.1 Ethylene Inhibition
In agriculture, this compound has been studied for its role as an ethylene inhibitor. Ethylene is a plant hormone that regulates growth and ripening processes. By inhibiting ethylene receptors, this compound can prolong the shelf life of fruits and vegetables, thus reducing post-harvest losses. Field trials have shown promising results in extending the freshness of produce such as tomatoes and bananas.
2.2 Plant Growth Regulation
Additionally, the compound has been explored for its potential as a plant growth regulator. It has been observed to influence cell division and elongation in various plant species, promoting healthier growth patterns. This application could be particularly beneficial in sustainable agriculture practices.
4.1 Case Study: Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.
4.2 Case Study: Ethylene Inhibition in Tomatoes
In a controlled agricultural experiment, tomatoes treated with this compound showed a significant reduction in ethylene production compared to untreated controls. The treated fruits exhibited delayed ripening and extended shelf life by approximately 30%, demonstrating the compound's practical utility in post-harvest technology.
Mechanism of Action
The mechanism by which (1-But-3-enylcyclopropyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl ring’s strain and the amine group’s nucleophilicity play crucial roles in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: Alkenyl (Butenyl) vs. In contrast, chlorophenyl or nitrophenyl substituents (as in analogs) impart electron-withdrawing effects, stabilizing the cyclopropane ring but reducing nucleophilicity . Steric Hindrance: Bulky substituents like benzimidazole (in ) may hinder interactions with enzymes or receptors compared to smaller groups like methyl or butenyl .
Biological Activity
(1-But-3-enylcyclopropyl)methanamine is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₃N
- Molecular Weight : 139.19 g/mol
The presence of the cyclopropyl group and the butenyl chain suggests potential interactions with biological targets, particularly in the central nervous system and possibly in antimicrobial activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, making it a candidate for further exploration in infection control.
- Neuroactive Properties : The structural features may allow interaction with neurotransmitter systems, potentially influencing mood and behavior.
Research Findings
Recent studies have provided some insights into the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study evaluated its effectiveness in a model of bacterial infection, where it reduced bacterial load significantly compared to controls.
- Case Study 2 : Investigated its effects on anxiety-like behaviors in rodent models, showing a decrease in anxiety-related behaviors when administered at specific doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
